REACTION_SMILES
|
[CH3:19][CH2:20][CH2:21][CH2:22][CH3:23].[Cl:1][c:2]1[cH:3][c:4]2[cH:5][c:6]([CH3:12])[n:7][cH:8][c:9]2[cH:10][cH:11]1.[Cl:24][CH2:25][Cl:26].[K+:17].[N+:13](=[O:14])([O-:15])[O-:16].[NH3:18].[S:27](=[O:28])(=[O:29])([OH:30])[OH:31]>>[Cl:1][c:2]1[c:3]([N+:13](=[O:14])[O-:15])[c:4]2[cH:5][c:6]([CH3:12])[n:7][cH:8][c:9]2[cH:10][cH:11]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1cc2cc(Cl)ccc2cn1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=[N+]([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)(O)O
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1cc2c([N+](=O)[O-])c(Cl)ccc2cn1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |